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Compound of Interest

Compound Name: Terpinyl acetate

Cat. No.: B147470

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
terpinyl acetate, a monoterpene ester widely used in the fragrance, flavor, and pharmaceutical
industries. This document presents a detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized
experimental protocols and visual workflows to aid in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
IR, and Mass Spectrometry of terpinyl acetate.

Nuclear Magnetic Resonance (NMR) Data

IH NMR (Proton NMR) Spectroscopic Data of Terpinyl Acetate
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~5.35 brs 1H C=CH
~1.98 s 3H O-C(=0)-CHs
~1.64 s 3H C=C-CHs
~1.42 s 3H C(O-C)-CHs
~1.41 S 3H C(0O-C)-CHs
1.10-2.10 m 7H Cyclohexyl protons

Solvent: CDCIs. Instrument frequency: 400 MHz. Data is representative and may vary slightly

based on experimental conditions.

13C NMR (Carbon-13 NMR) Spectroscopic Data of Terpinyl Acetate[1]
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Chemical Shift (6) ppm

Carbon Atom Assignment

170.32 C=0 (ester)
133.84 =C (quaternary)
120.41 =CH

84.77 C-O (quaternary)
42.67 CH

30.96 CH2

26.44 CH2

23.94 CH:

23.36 CHs

23.31 CHs

23.15 CHs

22.41 CHs

Solvent: CDCls. Instrument frequency: 25.16 MHz.[1]

Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands of Terpinyl Acetate

Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~2968 Strong C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1240 Strong C-O stretch (ester)
~1020 Medium C-O stretch
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Mass Spectrometry (MS) Data

Key Mass-to-Charge Ratios (m/z) for Terpinyl Acetate (Electron lonization)[1]

miz Relative Intensity (%) Putative Fragment

[M-CH3COOH]* (Loss of acetic

136 69.98 _
acid)
[M-CH3COOH-CHs]* (Loss of
121 99.99 acetic acid and a methyl
group)
93 70.98 [C7Ho]*
43 82.49 [CH3CO]J* (Acetyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 10-20 mg of pure terpinyl acetate for tH NMR (or 50-100 mg for 3C
NMR) into a clean, dry vial.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Ensure the sample is fully dissolved by gentle vortexing or sonication.

o Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring
the liquid height is approximately 4-5 cm.

o Cap the NMR tube securely.
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e Instrument Parameters & Data Acquisition:

o The NMR spectra are typically acquired on a 400 MHz (for *H) or 100 MHz (for 13C)
spectrometer.

o The instrument is locked onto the deuterium signal of the CDCls.
o Shimming is performed to optimize the magnetic field homogeneity.

o For 'H NMR, a standard pulse sequence is used with a sufficient number of scans to
achieve a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence is employed, and a larger number of
scans is typically required due to the lower natural abundance of the 13C isotope.

» Data Processing:

o The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency
domain spectrum.

o Phase correction and baseline correction are applied to the spectrum.
o The chemical shifts are referenced to the TMS signal at 0.00 ppm.

o For 'H NMR, the signals are integrated to determine the relative number of protons, and
the multiplicities and coupling constants are determined.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft
cloth dampened with a volatile solvent like isopropanol.

o Place a small drop of neat terpinyl acetate directly onto the center of the ATR crystal.
o Lower the press arm to ensure good contact between the sample and the crystal.

e Instrument Parameters & Data Acquisition:
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o Abackground spectrum of the clean, empty ATR crystal is collected.

o The sample spectrum is then acquired, typically by co-adding 16 or 32 scans over a range
of 4000-400 cm~1 with a resolution of 4 cm~1.

o The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

o Adilute solution of terpinyl acetate in a volatile solvent (e.g., dichloromethane or ethyl
acetate) is prepared.

o 1 pL of the solution is injected into the GC inlet, which is typically heated to around 250°C.

o The sample is vaporized and carried by an inert gas (usually helium) through a capillary
column (e.g., a non-polar DB-5 or equivalent).

o Atemperature program is used to separate the components of the sample, with the
terpinyl acetate eluting at a characteristic retention time.

 lonization and Mass Analysis:

o As the terpinyl acetate elutes from the GC column, it enters the ion source of the mass
spectrometer.

o Electron lonization (El) is commonly used, where the molecules are bombarded with a
high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

o The resulting positively charged ions are accelerated and separated based on their mass-
to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

» Detection and Data Processing:
o An electron multiplier detector records the abundance of each ion.

o The resulting mass spectrum is a plot of relative ion abundance versus m/z.
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o The molecular ion peak (if present) and the fragmentation pattern are analyzed to confirm
the structure of the compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic techniques
described.
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IR Spectroscopy (ATR) Workflow
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Mass Spectrometry (GC-MS) Workflow

Sample Introduction (GC)

Inject Dilute Sample

:

Vaporization in Inlet

l

Separation on GC Column

Mass Spectrometry

lonization (e.g., El)

:

Mass Analysis (e.g., Quadrupole)

:

Detection

Data Processing

Generate Mass Spectrum

Analyze Fragmentation Pattern

Final Spectrum

y

Mass Spectrum

Click to download full resolution via product page

Mass Spectrometry (GC-MS) Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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